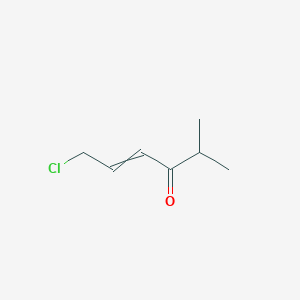
2-Methyl-2-phenyl-1,2-oxasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenyl-1,2-oxasilinane is an organosilicon compound that features a unique structure combining silicon, oxygen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,2-oxasilinane typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylmagnesium bromide with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenyl-1,2-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can break silicon-oxygen bonds, leading to different products.
Substitution: The silicon atom can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
Applications De Recherche Scientifique
2-Methyl-2-phenyl-1,2-oxasilinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, such as silicone-based polymers and resins.
Mécanisme D'action
The mechanism by which 2-Methyl-2-phenyl-1,2-oxasilinane exerts its effects involves interactions with molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can influence various pathways, depending on the specific application. For example, in drug delivery, the compound can form stable complexes with drugs, enhancing their stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-phenyl-1,2-oxazoline: Similar in structure but contains nitrogen instead of silicon.
2-Methyl-2-phenyl-1,2-oxazole: Contains an oxygen atom in the ring but lacks the silicon component.
Uniqueness
2-Methyl-2-phenyl-1,2-oxasilinane is unique due to the presence of silicon in its structure, which imparts different chemical and physical properties compared to its nitrogen and oxygen analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
Propriétés
Numéro CAS |
59409-68-6 |
|---|---|
Formule moléculaire |
C11H16OSi |
Poids moléculaire |
192.33 g/mol |
Nom IUPAC |
2-methyl-2-phenyloxasilinane |
InChI |
InChI=1S/C11H16OSi/c1-13(10-6-5-9-12-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clé InChI |
IVRPWUNFOYYDEH-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCCCO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




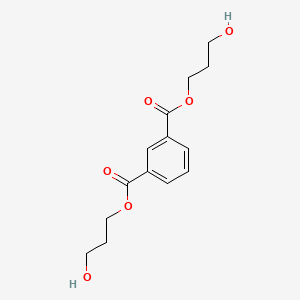

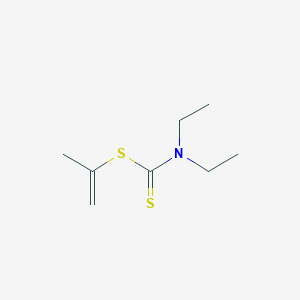
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)
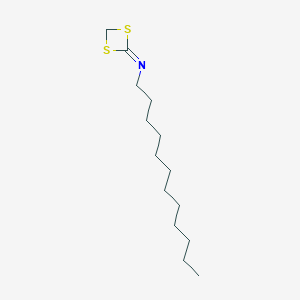
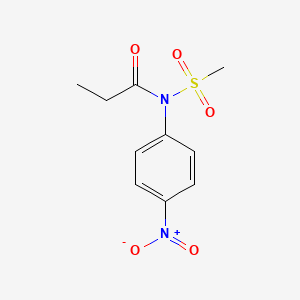
![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)

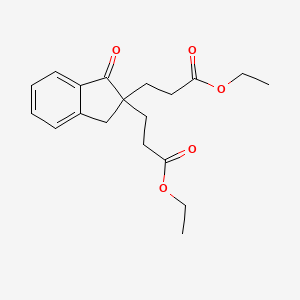
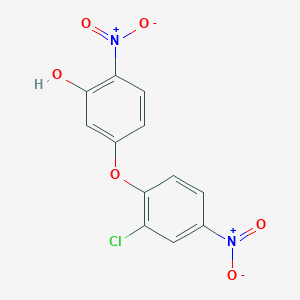
![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)
